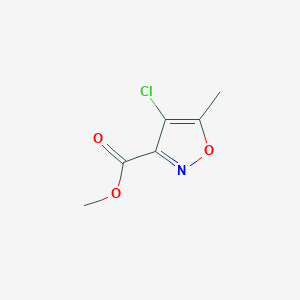![molecular formula C18H17FN4O2 B2418390 2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034552-62-8](/img/structure/B2418390.png)
2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
FPEPA: has been investigated for its potential as a protein kinase inhibitor. Specifically, researchers have explored its effects on various protein kinases. Notably, the planar pyrido[3,4-g]quinazoline tricyclic system is crucial for maintaining inhibitory potency in this series . Protein kinases play essential roles in cellular signaling pathways, making them attractive targets for drug development.
Antitumor Activity
In a related study, novel derivatives of FPEPA were synthesized and evaluated for their antitumor activity. The presence of electron-withdrawing groups on the terminal phenyl rings was found to enhance the compound’s effectiveness against tumors . This suggests that FPEPA could be a promising candidate for cancer therapy.
c-Met Kinase Inhibition
Researchers have designed and synthesized N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, including FPEPA , as potential inhibitors of c-Met kinase. c-Met is implicated in cancer progression and metastasis, making it an attractive target for drug discovery . FPEPA ’s structure may contribute to its inhibitory effects on this kinase.
Novel Therapeutic Agents
Two series of novel 2,4-diaminopyrimidine derivatives, including FPEPA , were developed for their anticancer activities. These compounds possess triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds. Initial investigations revealed that some derivatives exhibited moderate to excellent anticancer properties . FPEPA ’s unique structure likely contributes to its therapeutic potential.
Direcciones Futuras
The future directions for the study of this compound could include further exploration of its potential as a c-Met kinase inhibitor, as well as investigation of its other biological activities . Additionally, further studies could be conducted to elucidate its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety profile.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-1-3-17(4-2-16)25-13-18(24)21-9-10-23-12-15(11-22-23)14-5-7-20-8-6-14/h1-8,11-12H,9-10,13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXOHINZDQYDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)
![2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2418310.png)
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)


![5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2418322.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2418325.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)